(R)-Ibuprofen methyl ester
Overview
Description
®-Ibuprofen methyl ester is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is an ester formed by the esterification of the carboxyl group of ®-ibuprofen with methanol. It is often used in research and pharmaceutical applications due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Ibuprofen methyl ester can be synthesized through the esterification of ®-ibuprofen with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ®-ibuprofen methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. These methods allow for large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: ®-Ibuprofen methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-ibuprofen and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: ®-Ibuprofen and methanol.
Reduction: ®-Ibuprofen alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
®-Ibuprofen methyl ester has several scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of prodrugs and other derivatives of ibuprofen.
Biological Studies: Investigated for its potential anti-inflammatory and analgesic properties.
Chemical Synthesis: Utilized in the development of new synthetic methodologies and as a model compound in esterification studies.
Industrial Applications: Employed in the production of fine chemicals and as a precursor in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-ibuprofen methyl ester is similar to that of ®-ibuprofen. It inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, ®-ibuprofen methyl ester reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
(S)-Ibuprofen methyl ester: The enantiomer of ®-ibuprofen methyl ester with similar properties but different biological activity.
Ibuprofen ethyl ester: Another ester derivative of ibuprofen with a different alkyl group.
Ibuprofen: The parent compound with a carboxylic acid group instead of an ester.
Uniqueness: ®-Ibuprofen methyl ester is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. The methyl ester group also imparts different physicochemical properties compared to the parent compound, such as increased lipophilicity and altered solubility.
Properties
IUPAC Name |
methyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215935 | |
Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81576-57-0 | |
Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81576-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen methyl ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081576570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUPROFEN METHYL ESTER, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM29F5L832 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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